3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione
Overview
Description
10074-A4 is a small molecule inhibitor that targets the c-Myc protein, a transcription factor involved in cell cycle regulation, apoptosis, and cellular transformation. The compound is known for its anticancer properties, particularly in inhibiting the growth of cancer cells by disrupting the c-Myc/Max heterodimer formation .
Mechanism of Action
Target of Action
The primary target of 10074-A4 is the c-Myc protein . c-Myc is a transcription factor that plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis . 10074-A4 binds to c-Myc at different sites along the peptide chain .
Mode of Action
10074-A4 acts as an inhibitor of the protein-protein interaction between c-Myc and its associated protein Max . It inhibits c-Myc and Max heterodimerization, thereby inhibiting c-Myc function . The compound binds to c-Myc at different sites along the peptide chain, specifically c-Myc 370-409 .
Biochemical Pathways
The inhibition of c-Myc by 10074-A4 affects several biochemical pathways. It arrests the cell cycle at the S-phase in a dose-dependent manner in HL-60 cells . It also inhibits the mRNA level of the c-Myc target genes, CCND2 and CDK4 .
Pharmacokinetics
It’s known that the compound shows inhibitory activity of hl-60 cells with an ic50 of 151 μM . More research is needed to fully understand the ADME properties of 10074-A4 and their impact on its bioavailability.
Result of Action
The result of 10074-A4’s action is the inhibition of cell proliferation and induction of apoptosis. In HL-60 cells, 10074-A4 shows inhibitory activity and arrests the cell cycle at the S-phase . It also reduces the mRNA level of the c-Myc target genes, CCND2 and CDK4 .
Biochemical Analysis
Biochemical Properties
10074-A4 plays a pivotal role in biochemical reactions by inhibiting the interaction between the c-Myc oncoprotein and the Max protein. This interaction is essential for the transcriptional activity of c-Myc, which regulates the expression of various genes involved in cell proliferation, metabolism, and apoptosis. By inhibiting this interaction, 10074-A4 effectively reduces the transcriptional activity of c-Myc, leading to decreased expression of c-Myc target genes such as ornithine decarboxylase. This inhibition results in cell cycle arrest at the G0/G1 phase in Myc-overexpressing cells .
Cellular Effects
The effects of 10074-A4 on various types of cells and cellular processes are profound. In Myc-overexpressing Rat1 cells, 10074-A4 induces cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation. Additionally, 10074-A4 has been shown to reduce the expression of c-Myc target genes, which are crucial for cell growth and metabolism. This compound also influences cell signaling pathways by disrupting the c-Myc/Max interaction, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 10074-A4 exerts its effects by binding to the c-Myc protein and preventing its interaction with the Max protein. This binding disrupts the formation of the c-Myc/Max heterodimer, which is essential for the transcriptional activity of c-Myc. By inhibiting this interaction, 10074-A4 reduces the transcriptional activity of c-Myc, leading to decreased expression of c-Myc target genes. This inhibition results in cell cycle arrest and reduced cell proliferation in Myc-overexpressing cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10074-A4 have been observed to change over time. The compound is relatively stable and maintains its inhibitory activity over extended periods. Prolonged exposure to 10074-A4 can lead to degradation and reduced efficacy. In in vitro studies, 10074-A4 has been shown to induce long-term effects on cellular function, including sustained cell cycle arrest and reduced cell proliferation .
Dosage Effects in Animal Models
The effects of 10074-A4 vary with different dosages in animal models. At lower doses, 10074-A4 effectively inhibits the c-Myc/Max interaction and reduces tumor growth in mouse xenograft models. At higher doses, 10074-A4 can exhibit toxic or adverse effects, including weight loss and organ toxicity. These threshold effects highlight the importance of optimizing the dosage of 10074-A4 to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
10074-A4 is involved in various metabolic pathways, primarily through its interaction with the c-Myc oncoprotein. By inhibiting the c-Myc/Max interaction, 10074-A4 affects the expression of genes involved in metabolic processes, including those regulating glycolysis and mitochondrial function. This inhibition can lead to altered metabolic flux and changes in metabolite levels, ultimately affecting cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 10074-A4 is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cell, 10074-A4 accumulates in specific compartments, where it exerts its inhibitory effects on the c-Myc/Max interaction. The distribution of 10074-A4 within tissues can also influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 10074-A4 is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with the c-Myc oncoprotein and inhibits its interaction with the Max protein. This nuclear localization is facilitated by targeting signals and post-translational modifications that direct 10074-A4 to specific compartments within the cell. The subcellular localization of 10074-A4 is essential for its ability to inhibit the c-Myc/Max interaction and reduce the transcriptional activity of c-Myc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10074-A4 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of 2,6-dichlorobenzaldehyde with thiourea to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the core structure of 10074-A4.
Functionalization: The core structure is then functionalized with various substituents to achieve the final product
Industrial Production Methods
Industrial production of 10074-A4 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: Optimized to maximize yield.
Purification methods: Techniques such as recrystallization and chromatography are used to purify the final product
Chemical Reactions Analysis
Types of Reactions
10074-A4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Various substituents can be introduced into the molecule through substitution reactions
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced derivatives .
Scientific Research Applications
10074-A4 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of c-Myc in cancer and to develop potential anticancer therapies
Cell Cycle Studies: The compound is used to investigate the regulation of the cell cycle and apoptosis
Drug Development: It serves as a lead compound for the development of new drugs targeting c-Myc
Biological Studies: Researchers use 10074-A4 to study the molecular mechanisms of c-Myc and its interactions with other proteins
Comparison with Similar Compounds
Similar Compounds
10058-F4: Another c-Myc inhibitor that disrupts the c-Myc/Max interaction.
10074-G5: Similar to 10074-A4, it targets the c-Myc protein and inhibits its function
Uniqueness
10074-A4 is unique in its ability to bind to multiple sites along the c-Myc 370-409 region, providing a more comprehensive inhibition of c-Myc activity. This property makes it a valuable tool for studying c-Myc function and developing anticancer therapies .
Properties
IUPAC Name |
3-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c19-10-1-3-15-13(5-10)14-6-11(20)2-4-16(14)21(15)7-12(23)8-22-17(24)9-26-18(22)25/h1-6,12,23H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNHANGMZXFWOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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